molecular formula C6H2BrClN2 B1519630 5-Bromo-3-chloropyridine-2-carbonitrile CAS No. 945557-04-0

5-Bromo-3-chloropyridine-2-carbonitrile

Cat. No. B1519630
M. Wt: 217.45 g/mol
InChI Key: SIYPZKHSXDFDRA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloropyridine-2-carbonitrile is 1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-3-chloropyridine-2-carbonitrile is a solid at room temperature .

Scientific Research Applications

Computational and Synthetic Applications

In the realm of computational chemistry , the study by Arulaabaranam et al. (2021) provides a comprehensive analysis of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound, using DFT/B3LYP methods. This research explores its molecular structure, energy calculations, and biological importance through molecular docking, revealing insights into its reactivity and potential as a centromere associated protein inhibitor (Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).

Synthetic approaches have been explored by Rahimizadeh et al. (2007), who developed a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from a compound structurally similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their methodology illustrates the compound's role as a precursor in the synthesis of biologically relevant derivatives (Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).

Biological Evaluations

A study on antibacterial and antifungal evaluations was conducted by Vereshchagin et al. (2017), who synthesized 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, showcasing the potential biological activity of derivatives formed from compounds similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their work included molecular docking studies to understand the interaction with biological targets (Vereshchagin et al., 2017).

Quantum Chemical Analysis

Premkumar et al. (2015) carried out vibrational spectroscopic and DFT calculation studies on a pyridine derivative to understand its structural and electronic properties. Their findings on hyperpolarizability suggest the compound's relevance in the development of nonlinear optical materials, indicating a possible area of application for 5-Bromo-3-chloropyridine-2-carbonitrile analogs (Premkumar, A. Jawahar, T. Mathavan, M. Kumara Dhas, & A. Milton Franklin Benial, 2015).

Safety And Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

5-bromo-3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPZKHSXDFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670193
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyridine-2-carbonitrile

CAS RN

945557-04-0
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium nitrite (0.7 g, 10.15 mmol) was added to a cooled suspension of 3-amino-5-bromopicolinonitrile (1.67 g, 8.43 g) in 37% hydrochloric acid (14 ml, 169 mmol) and water (4.5 ml) and stirred for 1 h at 0-5° C. Copper powder (0.134 g, 2.11 mmol) was added and the mixture refluxed for 1 h. The mixture was cooled, quenched with ice water and basified with 48% NaOH. The mixture was extracted with EtOAc. The organic phase was washed with water and brine, dried over anhydrous Na2SO4, filtered and evaporated to give 1.21 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 8.75 (d, 1H, J=1.9 Hz), 8.90 (d, 1H, J=1.9 Hz).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.134 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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